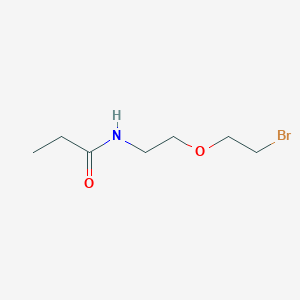

N-Ethylpropionamide-PEG1-Br

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-エチルプロピオンアミド-PEG1-Brは、ポリエチレングリコール(PEG)をベースにしたPROTACリンカーです。 PROTAC(プロテオリシス標的キメラ)は、細胞内のユビキチン-プロテアソーム系を利用して標的タンパク質を選択的に分解できる分子の一種です 。 この化合物は、PROTACの合成に使用されます。PROTACは、リンカーで結合された2つの異なるリガンドを含んでいます。1つのリガンドはE3ユビキチンリガーゼを標的とし、もう1つのリガンドは標的タンパク質を標的とします .

準備方法

合成経路と反応条件

N-エチルプロピオンアミド-PEG1-Brは、PEG鎖に臭素原子を導入する一連の化学反応によって合成することができます。合成経路には、通常、以下の手順が含まれます。

N-エチルプロピオンアミドの調製: これは、エチルアミンとプロピオン酸を反応させてN-エチルプロピオンアミドを生成することを含みます。

PEG化: 次に、N-エチルプロピオンアミドをPEG誘導体と反応させてPEG鎖を導入します。

臭素化: 最後に、PEG化されたN-エチルプロピオンアミドを臭素化剤と反応させて臭素原子を導入し、N-エチルプロピオンアミド-PEG1-Brが得られます

工業生産方法

N-エチルプロピオンアミド-PEG1-Brの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれます。 反応は、通常、一貫性と品質を維持するために制御された環境で行われます .

化学反応の分析

反応の種類

N-エチルプロピオンアミド-PEG1-Brは、さまざまな化学反応を起こし、以下が含まれます。

置換反応: 臭素原子は他の官能基と置換することができ、さらなる化学修飾のための汎用性の高い中間体となります。

一般的な試薬と条件

臭素化: 臭素または臭素化剤を使用して、臭素原子を導入します。

PEG化: PEG誘導体を使用して、PEG鎖を導入します。

カップリング反応: さまざまなカップリング剤と触媒を使用して、より大きな分子の形成を促進します

生成される主要な生成物

これらの反応から生成される主要な生成物には、標的タンパク質の分解に使用されるさまざまなPROTAC分子が含まれます .

科学研究への応用

N-エチルプロピオンアミド-PEG1-Brは、いくつかの科学研究の用途があり、以下が含まれます。

化学: タンパク質の機能と相互作用を研究するための貴重なツールであるPROTACの合成におけるリンカーとして使用されます。

生物学: N-エチルプロピオンアミド-PEG1-Brを使用して合成されたPROTACは、標的タンパク質を選択的に分解できるため、生物学的経路とプロセスの研究に役立ちます。

医学: PROTACは、異常なタンパク質機能によって引き起こされる病気の治療など、治療上の可能性があります。

科学的研究の応用

N-Ethylpropionamide-PEG1-Br has several scientific research applications, including:

Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and interactions.

Biology: PROTACs synthesized using this compound can selectively degrade target proteins, making them useful for studying biological pathways and processes.

Medicine: PROTACs have potential therapeutic applications, including the treatment of diseases caused by aberrant protein function.

Industry: Used in the development of new drugs and therapeutic agents

作用機序

N-エチルプロピオンアミド-PEG1-Brは、ユビキチン-プロテアソーム系を利用して標的タンパク質を選択的に分解するPROTACにおけるリンカーとして機能します。PROTAC分子は、標的タンパク質とE3ユビキチンリガーゼの両方に結合し、それらを近接させます。 これにより、ユビキチン分子が標的タンパク質に転移し、プロテアソームによる分解のために標識されます .

類似の化合物との比較

類似の化合物

- N-(2-(2-ブロモエトキシ)エチル)プロパンアミド

- N-(2-(2-ブロモエトキシ)エチル)アセトアミド

- N-(2-(2-ブロモエトキシ)エチル)ブタンアミド

独自性

N-エチルプロピオンアミド-PEG1-Brは、PEGベースの構造によって独自であり、溶解性と安定性を向上させています。 これは、PROTACの合成における貴重なリンカーであり、他の類似の化合物よりも有利です .

類似化合物との比較

Similar Compounds

- N-(2-(2-Bromoethoxy)ethyl)propanamide

- N-(2-(2-Bromoethoxy)ethyl)acetamide

- N-(2-(2-Bromoethoxy)ethyl)butanamide

Uniqueness

N-Ethylpropionamide-PEG1-Br is unique due to its PEG-based structure, which provides enhanced solubility and stability. This makes it a valuable linker for the synthesis of PROTACs, offering advantages over other similar compounds .

特性

分子式 |

C7H14BrNO2 |

|---|---|

分子量 |

224.10 g/mol |

IUPAC名 |

N-[2-(2-bromoethoxy)ethyl]propanamide |

InChI |

InChI=1S/C7H14BrNO2/c1-2-7(10)9-4-6-11-5-3-8/h2-6H2,1H3,(H,9,10) |

InChIキー |

QULASMFQNIACBD-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)NCCOCCBr |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)

![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)